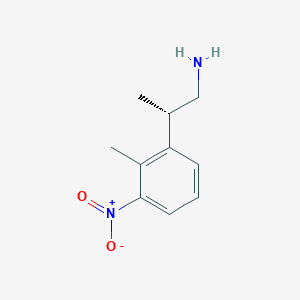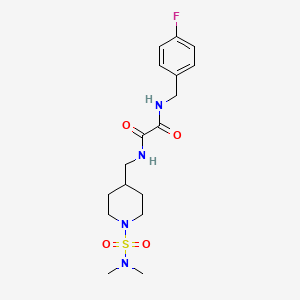
N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C17H25FN4O4S and its molecular weight is 400.47. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Chemical and Molecular Dynamics Simulations
Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. These studies reveal that piperidine derivatives exhibit significant inhibition efficiencies, which are consistent with experimental data. This application underscores the potential of these compounds in materials science, particularly in corrosion inhibition (S. Kaya et al., 2016).
Role in Orexin Receptor Mechanisms
Research has demonstrated the role of certain piperidine derivatives in modulating orexin receptors, which are crucial for regulating feeding, arousal, stress, and drug abuse. These findings have implications for understanding and potentially treating compulsive food consumption and binge eating disorders, as well as other conditions with a compulsive component (L. Piccoli et al., 2012).
Insecticidal Activity
Piperidine compounds have shown extremely strong insecticidal activity, particularly against lepidopterous pests, including strains resistant to other insecticides. The unique chemical structure of these compounds, including novel substituents like a heptafluoroisopropyl group, contributes to their effectiveness. This application is significant for agricultural pest management and highlights the potential of piperidine derivatives in developing new insecticides (Masanori Tohnishi et al., 2005).
Potential API for Dementia Treatment
AND-1184, a piperidine derivative, has been identified as a potential active pharmaceutical ingredient (API) for treating dementia. Structural investigations, including single-crystal X-ray analysis, have characterized its form and provided insights into its suitability for therapeutic applications. This underscores the potential of piperidine derivatives in the development of treatments for neurological conditions (Tomasz Pawlak et al., 2021).
Synthesis and Bioactivity Evaluations
Piperidine derivatives have been synthesized and evaluated for various bioactivities, including their roles as inhibitors or antagonists in different biological systems. These studies contribute to a broader understanding of the chemical and pharmacological properties of piperidine derivatives, paving the way for the development of novel therapeutic agents (Xue Si-jia, 2011).
properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN4O4S/c1-21(2)27(25,26)22-9-7-14(8-10-22)12-20-17(24)16(23)19-11-13-3-5-15(18)6-4-13/h3-6,14H,7-12H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKWVTSWDRZUIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


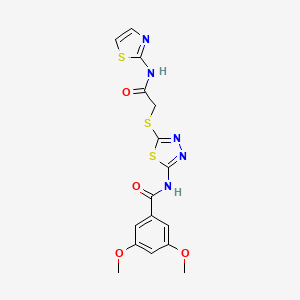
![N-(2,4-dimethoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2756263.png)
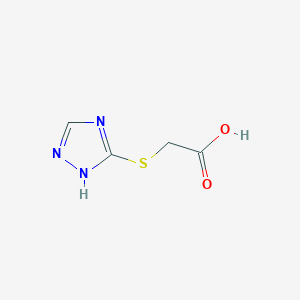
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2756265.png)
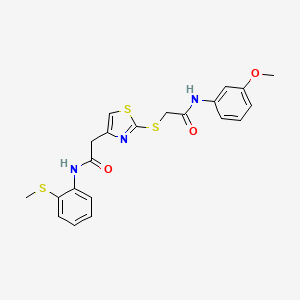
![4-((4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2756271.png)

![N-(3,5-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2756273.png)
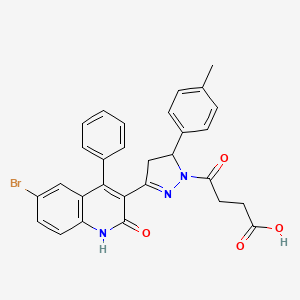

![N-(2-chlorobenzyl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2756278.png)
